6-(piperidin-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide

Medicinal Chemistry Physicochemical Property Profiling Kinase Inhibitor Design

This pyridazine-3-carboxamide (CAS 1421585-62-7) is a privileged JAK kinase inhibitor scaffold featuring a metabolically stable 4-(trifluoromethoxy)benzyl group — a key differentiator from 4-CF₃ or 4-Cl analogs that alters π-electron density and target selectivity. The piperidine at C6 and a TPSA of 67.4 Ų support cellular permeability and potential CNS exposure. Deploy in focused JAK1/2/3/TYK2 screening panels for neuro-oncology or neuroinflammation programs. For SAR studies, procure alongside the 4-CF₃-benzyl, 4-Cl-benzyl, and unsubstituted benzyl comparators to deconvolute the contribution of the OCF₃ moiety to potency and selectivity. Verify purity by LC-MS (≥95%) before use in biochemical (HTRF, Caliper) or cell-based (STAT phosphorylation) assays. For pricing or to place an order, submit an inquiry via the supplier links listed below.

Molecular Formula C18H19F3N4O2
Molecular Weight 380.371
CAS No. 1421585-62-7
Cat. No. B2537312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(piperidin-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide
CAS1421585-62-7
Molecular FormulaC18H19F3N4O2
Molecular Weight380.371
Structural Identifiers
SMILESC1CCN(CC1)C2=NN=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H19F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)12-22-17(26)15-8-9-16(24-23-15)25-10-2-1-3-11-25/h4-9H,1-3,10-12H2,(H,22,26)
InChIKeyPNAAEFFYBWNKEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(piperidin-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide (CAS 1421585-62-7): Chemical Identity, Scaffold Class, and Procurement-Relevant Properties


6-(Piperidin-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide (CAS 1421585-62-7) is a synthetic small molecule belonging to the pyridazine-3-carboxamide class, a privileged scaffold extensively explored for kinase inhibition [1]. Its structure comprises a pyridazine core substituted at the 6-position with a piperidine ring and at the 3-position with a 4-(trifluoromethoxy)benzyl carboxamide side chain (molecular formula C₁₈H₁₉F₃N₄O₂; exact mass 380.1460 Da; computed XLogP3 3.4; topological polar surface area 67.4 Ų) [2]. The compound is commercially available as a research reagent, typically at ≥95% purity, and is cataloged under PubChem CID 71778570 [2]. Its structural features — the electron-deficient pyridazine ring, the hydrogen-bond-capable carboxamide linker, the lipophilic piperidine moiety, and the metabolically stable 4-OCF₃-benzyl group — position it within a chemical space associated with kinase inhibitor discovery programs, particularly those targeting Janus kinases (JAKs) and related tyrosine kinases [1].

Why 6-(piperidin-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide Cannot Be Assumed Interchangeable with Other Pyridazine-3-carboxamide Analogs


The pyridazine-3-carboxamide scaffold is highly sensitive to substituent variation at both the 6-position heterocycle and the carboxamide N-benzyl moiety. In the JAK inhibitor patent family (US 9,834,548), small modifications to the 6-position amine (e.g., piperidine vs. piperazine vs. morpholine) and the benzyl substituent (e.g., 4-OCF₃ vs. 4-CF₃ vs. 4-Cl vs. unsubstituted) produced marked shifts in both kinase selectivity profiles and cellular potency [1]. The 4-(trifluoromethoxy)benzyl group contributes unique electronic and steric properties: the –OCF₃ substituent is a strong electron-withdrawing group (σₚ ≈ 0.35) that alters the benzyl ring's π-electron density differently than –CF₃ or halogens, while the oxygen linker introduces conformational flexibility absent in directly attached –CF₃ analogs [2]. Furthermore, in a related NS5B polymerase inhibitor series, replacement of the 6-piperidine with a 4-sulfonylpiperazine and N-cyclopropyl capping shifted the HCV replicon EC₅₀ by orders of magnitude, demonstrating that the 6-position amine identity is a critical determinant of target engagement [3]. Consequently, substituting 6-(piperidin-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide with a close analog lacking either the piperidine or the 4-OCF₃-benzyl group without experimental validation risks losing the desired biological activity or introducing off-target liabilities.

Quantitative Differentiation Evidence for 6-(piperidin-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide (CAS 1421585-62-7) Relative to Structural Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 4-CF₃ and 4-Cl Benzyl Analogs

The 4-(trifluoromethoxy)benzyl substituent imparts a distinct lipophilicity-electronic profile relative to commonly employed 4-CF₃-benzyl and 4-Cl-benzyl analogs. For the target compound, the computed XLogP3 is 3.4 [1]. Replacing the 4-OCF₃ group with 4-CF₃ would increase lipophilicity (estimated ΔXLogP3 ≈ +0.3 to +0.5 based on fragment contributions), while replacement with 4-Cl would reduce it (estimated ΔXLogP3 ≈ –1.0 to –1.2). The hydrogen bond acceptor count for the target compound is 8, compared to 7 for a corresponding 4-CF₃ analog (loss of the ether oxygen) [1]. These differences directly affect membrane permeability, metabolic stability, and CYP450 susceptibility profiles — parameters of critical importance when selecting compounds for cell-based kinase assays or in vivo studies [2].

Medicinal Chemistry Physicochemical Property Profiling Kinase Inhibitor Design

Topological Polar Surface Area Differentiation: Blood-Brain Barrier Penetration Potential vs. 6-Morpholine and 6-Piperazine Analogs

The 6-piperidine substituent confers a topological polar surface area (TPSA) of 67.4 Ų to the target compound [1]. Replacement of piperidine with morpholine (introducing a ring oxygen) would increase TPSA to approximately 76–78 Ų; replacement with piperazine would yield TPSA ≈ 70–72 Ų (with an additional H-bond donor if the distal nitrogen is unsubstituted). TPSA values below 70 Ų are empirically associated with higher blood-brain barrier penetration potential (threshold for CNS MPO desirability), while values above 80 Ų generally predict poor CNS exposure [2]. The target compound's TPSA of 67.4 Ų places it near the favorable boundary, suggesting potential for CNS exposure if other parameters (e.g., P-gp efflux liability) are permissive — a feature that distinguishes it from more polar 6-substituted analogs [2].

CNS Drug Design Kinase Inhibitor Selectivity Physicochemical Profiling

Scaffold Class Selectivity: JAK Kinase Inhibition Potential Differentiated from Non-Kinase Pyridazine Carboxamide Targets

The pyridazine-3-carboxamide scaffold with a 6-piperidine substituent is explicitly claimed as a JAK inhibitor chemotype in US 9,834,548, where representative compounds demonstrated JAK3 IC₅₀ values in the low nanomolar range (e.g., compound examples with IC₅₀ < 50 nM against JAK3 and selectivity over JAK1 and JAK2) [1]. While the target compound itself is not a specifically exemplified compound with disclosed IC₅₀ data in this patent, its structural congruence with the claimed Markush formula (Formula I encompassing 6-piperidine, 4-OCF₃-benzyl substitution) places it within the JAK inhibitor pharmacophore space. By contrast, closely related pyridazine-3-carboxamides with different 6-position substituents have been optimized for entirely distinct targets: 4-sulfonylpiperazine derivatives were optimized as HCV NS5B polymerase inhibitors (EC₅₀ = 7 nM against genotype 1b) [2], and pyridazine-3-carboxamides with alternative benzyl substitutions were developed as CB2 receptor agonists [3]. This divergence illustrates that the 6-piperidine/4-OCF₃-benzyl combination is not interchangeable with other pyridazine carboxamides and may preferentially orient toward JAK kinase engagement.

Janus Kinase Inhibition Kinase Profiling Scaffold Selectivity

Metabolic Stability Differentiation: 4-OCF₃ vs. 4-OCH₃ Benzyl Analogs

The 4-(trifluoromethoxy)benzyl group provides a metabolically stabilized alternative to the 4-methoxybenzyl group, a common motif in kinase inhibitor design. The –OCF₃ group is resistant to oxidative O-demethylation, a primary metabolic pathway for 4-OCH₃-benzyl-containing compounds mediated by CYP2C9, CYP2C19, and CYP2D6 isoforms [1]. While direct microsomal stability data for the target compound are not publicly available, class-level inference from fluorinated analog studies indicates that substituting –OCH₃ with –OCF₃ typically increases metabolic half-life in human liver microsomes by 2- to 5-fold due to the electron-withdrawing effect of fluorine atoms, which deactivates the aromatic ring toward oxidative metabolism [2]. This substitution also eliminates the potential for quinone methide formation, a toxicity liability associated with methylenedioxy and methoxy benzyl groups [1].

Metabolic Stability Cytochrome P450 Oxidative Metabolism

Recommended Research and Procurement Application Scenarios for 6-(piperidin-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide (CAS 1421585-62-7)


Primary Screening in JAK Kinase Biochemical and Cellular Assays

Based on its structural alignment with the JAK inhibitor chemotype claimed in US 9,834,548 [1], this compound is best deployed as part of a focused kinase screening library targeting JAK1, JAK2, JAK3, and TYK2. Its piperidine-TPSA profile (67.4 Ų) supports cellular permeability, making it suitable for both biochemical (e.g., Caliper Mobility Shift or HTRF) and cell-based (e.g., STAT phosphorylation in TF-1 or CTLL-2 cells) assay formats. Procurement should be accompanied by quality control including LC-MS purity verification (≥95%), as the compound is typically supplied at research-grade purity [2].

CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

The computed TPSA of 67.4 Ų [2] places this compound within the CNS MPO-favorable space (TPSA ≤ 70 Ų) [3], distinguishing it from more polar pyridazine-3-carboxamide analogs. It is recommended as a starting scaffold for neuro-oncology (e.g., glioblastoma models with JAK/STAT dependency) or neuroinflammatory programs (e.g., multiple sclerosis, where JAK inhibitors have shown clinical efficacy). Subsequent analogs should monitor P-gp efflux ratios and brain-to-plasma partition coefficients (Kp,uu) to validate CNS exposure.

Structure-Activity Relationship (SAR) Expansion Around the 4-OCF₃-Benzyl Motif

This compound serves as a versatile synthetic intermediate and SAR probe. The 4-OCF₃ group is a metabolically stable bioisostere of 4-OCH₃ and 4-Cl substituents, offering a differentiated pharmacokinetic profile [4]. Researchers pursuing kinase inhibitor SAR should procure this compound alongside the 4-CF₃-benzyl, 4-Cl-benzyl, and unsubstituted benzyl analogs to systematically assess the contribution of the trifluoromethoxy group to potency, selectivity, and metabolic stability within their specific assay cascade.

Negative Control or Selectivity Counter-Screen in Non-Kinase Pyridazine Carboxamide Programs

Given that alternative 6-substituted pyridazine-3-carboxamides have been optimized as HCV NS5B inhibitors and CB2 agonists [5][6], this compound (with its 6-piperidine/4-OCF₃-benzyl architecture) may serve as a selectivity control to confirm that observed biological activity in these non-kinase assays is scaffold-specific rather than a general property of the pyridazine-3-carboxamide class. Its inclusion in counter-screening panels is recommended for programs advancing pyridazine-based antiviral or cannabinoid receptor ligands.

Quote Request

Request a Quote for 6-(piperidin-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.